Allyl 3-amino-4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 3-amino-4-fluorobenzoate is an organic compound with the molecular formula C₁₀H₁₀FNO₂ and a molecular weight of 195.19 g/mol . It is a derivative of benzoic acid, where the carboxyl group is esterified with an allyl group, and the benzene ring is substituted with an amino group at the 3-position and a fluorine atom at the 4-position
Mechanism of Action
Mode of Action
These interactions could potentially alter the function of the target proteins or enzymes, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by Allyl 3-amino-4-fluorobenzoate are currently unknown
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-amino-4-fluorobenzoate typically involves the esterification of 3-amino-4-fluorobenzoic acid with allyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The general reaction scheme is as follows:
3-amino-4-fluorobenzoic acid+allyl alcohol→Allyl 3-amino-4-fluorobenzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process. Additionally, the reaction mixture is often subjected to distillation to remove water and drive the reaction to completion .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: The nitro group in the compound can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with a palladium catalyst for nitro group reduction.
Substitution: Nucleophiles such as sodium methoxide for nucleophilic aromatic substitution.
Major Products:
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Allyl 3-amino-4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Comparison with Similar Compounds
Allyl 3-amino-4-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.
Allyl 3-amino-4-bromobenzoate: Similar structure but with a bromine atom instead of fluorine.
Allyl 3-amino-4-methylbenzoate: Similar structure but with a methyl group instead of fluorine.
Uniqueness: Allyl 3-amino-4-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
prop-2-enyl 3-amino-4-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h2-4,6H,1,5,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZWNIMUYPJNCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC(=C(C=C1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.